molecular formula C10H10N4O4S B2584101 2-Morpholin-4-yl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid CAS No. 1172951-03-9

2-Morpholin-4-yl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid

Cat. No.: B2584101
CAS No.: 1172951-03-9
M. Wt: 282.27
InChI Key: IKTSVOUKUVHYQF-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a morpholine ring, a thiadiazole ring, and a pyrimidine ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholin-4-yl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine with carbon disulfide, followed by alkylation . The reaction conditions often require the use of solvents such as ethanol and the presence of catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Morpholin-4-yl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require the use of catalysts or specific reaction conditions to proceed efficiently.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the core structure.

Scientific Research Applications

2-Morpholin-4-yl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Morpholin-4-yl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 2-Morpholin-4-yl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid is unique due to the presence of the morpholine ring, which enhances its chemical reactivity and biological activity

Properties

IUPAC Name

2-morpholin-4-yl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O4S/c15-7-6(8(16)17)5-11-9-14(7)12-10(19-9)13-1-3-18-4-2-13/h5H,1-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTSVOUKUVHYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN3C(=O)C(=CN=C3S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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